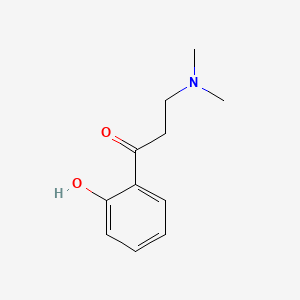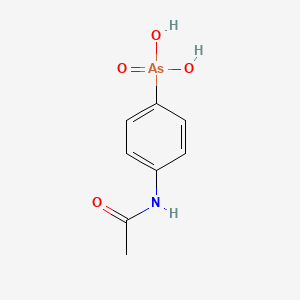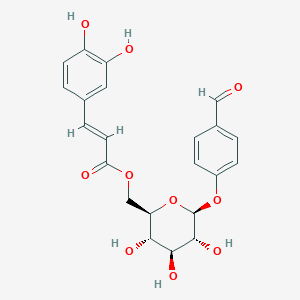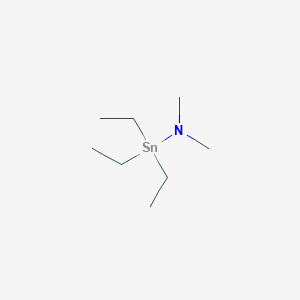
1,1,1-Triethyl-N,N-dimethylstannanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Triethyl-N,N-dimethylstannanamine is an organotin compound with the molecular formula C8H21NSn. This compound is part of a broader class of organotin compounds, which are characterized by the presence of tin atoms bonded to carbon atoms. Organotin compounds have a wide range of applications, particularly in industrial and agricultural settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1,1-Triethyl-N,N-dimethylstannanamine can be synthesized through the reaction of triethylstannyl chloride with dimethylamine. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reaction rate. The general reaction scheme is as follows: [ \text{(C2H5)3SnCl} + \text{(CH3)2NH} \rightarrow \text{(C2H5)3SnN(CH3)2} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Triethyl-N,N-dimethylstannanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The compound can undergo nucleophilic substitution reactions where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, alkoxides, and thiolates are commonly used.
Major Products
Oxidation: Organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds.
Aplicaciones Científicas De Investigación
1,1,1-Triethyl-N,N-dimethylstannanamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Used in the production of polymers, coatings, and as a stabilizer in PVC.
Mecanismo De Acción
The mechanism of action of 1,1,1-Triethyl-N,N-dimethylstannanamine involves its interaction with various molecular targets. The compound can bind to proteins and enzymes, altering their activity. It can also interact with nucleic acids, potentially affecting gene expression. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Triethyl-N,N-dimethylsilanamine: Similar structure but with silicon instead of tin.
1,1,1-Triethyl-N,N-dimethylgermanamine: Similar structure but with germanium instead of tin.
Uniqueness
1,1,1-Triethyl-N,N-dimethylstannanamine is unique due to the presence of the tin atom, which imparts distinct chemical and physical properties compared to its silicon and germanium analogs. These properties include higher reactivity and different coordination chemistry, making it valuable in specific industrial and research applications.
Propiedades
Número CAS |
1066-84-8 |
|---|---|
Fórmula molecular |
C8H21NSn |
Peso molecular |
249.97 g/mol |
Nombre IUPAC |
N-methyl-N-triethylstannylmethanamine |
InChI |
InChI=1S/C2H6N.3C2H5.Sn/c1-3-2;3*1-2;/h1-2H3;3*1H2,2H3;/q-1;;;;+1 |
Clave InChI |
RFNJJNTXKATYJI-UHFFFAOYSA-N |
SMILES canónico |
CC[Sn](CC)(CC)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


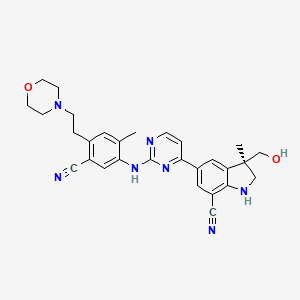
![(NE)-N-[(2E)-2-hydroxyimino-4-methylpentan-3-ylidene]hydroxylamine](/img/structure/B14753745.png)
![(2-Benzylphenyl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B14753746.png)
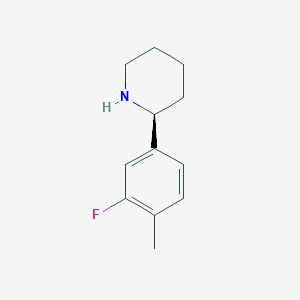
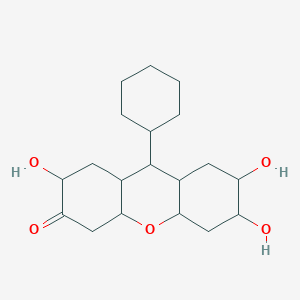

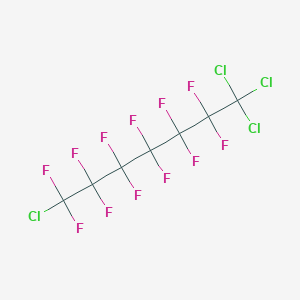
![1-[3-(trifluoromethyl)anilino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B14753761.png)
